2-{[(2Z)-2-[(2-methoxyphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetic acid
Description
2-{[(2Z)-2-[(2-methoxyphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetic acid is an organic compound that belongs to the class of benzofuran derivatives. Benzofuran derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Properties
IUPAC Name |
2-[[(2Z)-2-[(2-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O6/c1-22-14-5-3-2-4-11(14)8-16-18(21)13-7-6-12(9-15(13)24-16)23-10-17(19)20/h2-9H,10H2,1H3,(H,19,20)/b16-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAFVWCZOMCIYBV-PXNMLYILSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2Z)-2-[(2-methoxyphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetic acid typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through various methods, including the cyclization of 2-hydroxychalcones or the oxidative cyclization of 2-alkynylphenols.
Introduction of the Methoxybenzylidene Group: The methoxybenzylidene group can be introduced through a condensation reaction between 2-methoxybenzaldehyde and the benzofuran derivative.
Formation of the Acetic Acid Moiety: The acetic acid moiety can be introduced through an esterification reaction followed by hydrolysis.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzylidene group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzofuran core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include halides, amines, and thiols.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
Synthesis Routes
The synthesis of this compound typically involves several steps:
- Formation of the Benzofuran Core : This can be achieved through cyclization methods involving 2-hydroxychalcones or oxidative cyclization of 2-alkynylphenols.
- Introduction of the Methoxybenzylidene Group : A condensation reaction between 2-methoxybenzaldehyde and the benzofuran derivative introduces this group.
- Formation of the Acetic Acid Moiety : This step often involves esterification followed by hydrolysis to yield the final product.
Reaction Conditions
The synthesis requires specific conditions such as temperature control, solvent choice, and catalyst presence to optimize yield and purity.
Antimicrobial Activity
Benzofuran derivatives are known for their antimicrobial properties. Preliminary studies suggest that 2-{[(2Z)-2-[(2-methoxyphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetic acid may exhibit similar activity, potentially serving as an effective agent against various pathogens.
Antioxidant Properties
Research indicates that compounds with benzofuran structures often possess antioxidant capabilities. This compound may scavenge free radicals, contributing to cellular protection against oxidative stress.
Drug Development Potential
The compound's structural features position it as a candidate for drug development, particularly in areas such as:
- Anti-inflammatory agents
- Anticancer therapies
Studies are ongoing to elucidate its mechanism of action and therapeutic efficacy in preclinical models.
Material Science
Due to its unique chemical structure, this compound could be utilized in developing new materials with specific properties, such as enhanced solubility or stability.
Catalysis
The compound may serve as a ligand in various catalytic reactions, contributing to advancements in organic synthesis methodologies.
Mechanism of Action
The mechanism of action of 2-{[(2Z)-2-[(2-methoxyphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetic acid would depend on its specific biological activity. Generally, benzofuran derivatives exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. This can involve binding to the active site of an enzyme, altering its conformation, or affecting signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-(2-Methoxybenzylidene)benzofuran-3-one: Similar structure but lacks the acetic acid moiety.
6-Hydroxy-2-(2-methoxybenzylidene)benzofuran-3-one: Similar structure but has a hydroxyl group instead of the acetic acid moiety.
Uniqueness
Presence of Acetic Acid Moiety: The acetic acid moiety in 2-{[(2Z)-2-[(2-methoxyphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetic acid may confer unique properties, such as increased solubility or specific biological activities.
Methoxybenzylidene Group: The presence of the methoxybenzylidene group can influence the compound’s reactivity and interactions with biological targets.
Biological Activity
2-{[(2Z)-2-[(2-methoxyphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetic acid is a synthetic compound belonging to the class of benzofuran derivatives. These compounds are recognized for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data, case studies, and research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C18H16O6
- Molecular Weight : 344.32 g/mol
The presence of the methoxy group and the acetic acid moiety in its structure may influence its solubility and interaction with biological targets.
Benzofuran derivatives typically exert their biological effects by interacting with various molecular targets such as enzymes and receptors. The specific mechanism of action for this compound may involve:
- Enzyme Inhibition : Compounds in this class often inhibit enzymes involved in inflammatory pathways.
- Receptor Modulation : Interaction with specific receptors can lead to altered cellular signaling pathways.
- Antioxidant Activity : The compound may possess antioxidant properties that protect cells from oxidative stress.
Antimicrobial Activity
Research indicates that benzofuran derivatives exhibit significant antimicrobial properties. For instance:
| Compound | Target Organisms | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-{[(2Z)-...]} | S. aureus, E. coli | 20–40 µM against S. aureus; 40–70 µM against E. coli |
These findings suggest that the compound could be effective against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
Anti-inflammatory Activity
Benzofuran derivatives have been evaluated for their anti-inflammatory effects. For example, compounds similar to 2-{[(2Z)-...]} have shown greater anti-inflammatory activity than curcumin in various assays, indicating potential therapeutic applications in treating inflammatory diseases .
Case Studies
- Antibacterial Evaluation : A study assessed the antibacterial activity of several benzofuran derivatives, including those structurally related to 2-{[(2Z)-...]} against multi-drug resistant strains of S. aureus and E. coli. The results demonstrated promising MIC values compared to standard antibiotics .
- In Vivo Studies : In vivo experiments using animal models have shown that compounds similar to 2-{[(2Z)-...]} can significantly reduce inflammatory markers in models of arthritis, suggesting a potential role in managing chronic inflammatory conditions .
Comparative Analysis
To understand the uniqueness of 2-{[(2Z)-...]} compared to similar compounds, a comparison table is presented below:
| Compound | Structure | Unique Features |
|---|---|---|
| 2-{[(2Z)-...]} | Contains acetic acid moiety | Enhanced solubility and specific biological activity |
| 6-Hydroxybenzofuran derivative | Hydroxyl group instead of acetic acid | Different interaction profile with biological targets |
The presence of the acetic acid moiety may enhance solubility and improve pharmacokinetic properties compared to similar compounds lacking this feature .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for constructing the benzofuran core with a Z-configuration methylidene group?
- Methodological Answer : The benzofuran core can be synthesized via [3,3]-sigmatropic rearrangement followed by aromatization. For example, NaH in THF facilitates deprotonation and ether bond formation in related benzofuran derivatives . To achieve the Z-configuration, controlled reaction conditions (e.g., temperature, solvent polarity) and steric effects of the 2-methoxyphenyl group must be optimized. X-ray crystallography (e.g., as used in ) is critical for confirming stereochemistry.
Q. How can the acetic acid side chain be introduced at the 6-position of the benzofuran ring?
- Methodological Answer : Nucleophilic substitution or Mitsunobu reactions are commonly employed. For instance, reacting a phenolic intermediate (e.g., 6-hydroxybenzofuran) with bromoacetic acid derivatives in the presence of a base like NaH generates the ether linkage . Purification via HPLC (≥98% purity, as in ) ensures product integrity.
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer : Based on structurally similar compounds (e.g., 2-(6-Methoxybenzofuran-3-yl)acetic acid), this compound likely requires:
- PPE : Gloves, goggles, and lab coats (H318: severe eye irritation) .
- First Aid : Immediate eye rinsing with water for 15+ minutes (P305+P351+P338) .
- Ventilation : Use fume hoods to avoid inhalation (H302: harmful if swallowed) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity or binding affinity?
- Methodological Answer : Density Functional Theory (DFT) calculations or molecular docking can model the compound’s electronic structure (e.g., methoxy group electron-donating effects) and interactions with biological targets. SMILES/InChI descriptors (e.g., ) enable software like Gaussian or AutoDock to simulate interactions. Validate predictions with experimental data (e.g., NMR chemical shifts ).
Q. What analytical techniques resolve contradictions in stereochemical assignments?
- Methodological Answer : Conflicting NMR data (e.g., coupling constants) can arise from dynamic processes or impurities. Use:
- X-ray Crystallography : Definitive structural confirmation (e.g., ).
- Variable Temperature NMR : Identify rotamers or tautomers .
- Chiral HPLC : Enantiomeric excess determination if asymmetric synthesis is attempted .
Q. How does the 2-methoxyphenyl group influence the compound’s photophysical properties?
- Methodological Answer : The methoxy group’s electron-donating nature enhances conjugation, which can be studied via:
- UV-Vis Spectroscopy : Compare λmax with analogs lacking the substituent.
- Fluorescence Quenching Assays : Assess interactions with electron-deficient species .
- TD-DFT Calculations : Predict absorption/emission spectra .
Contradictions & Validation
- Synthetic Yield Variability : Yields from [3,3]-sigmatropic rearrangements () may vary due to competing pathways (e.g., dimerization). Optimize stoichiometry and reaction time.
- Biological Activity : Computational predictions () may conflict with in vitro assays. Use orthogonal assays (e.g., SPR, enzyme inhibition) to validate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
